molecular formula C16H25ClN2Si B1463202 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- CAS No. 956407-32-2

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

Cat. No. B1463202
CAS RN: 956407-32-2
M. Wt: 308.92 g/mol
InChI Key: NBRLRDAKWUNZIN-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-” is a chemical compound with the IUPAC name 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a heterocyclic compound .

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of this compound is in the field of synthetic chemistry, where it is used as a building block for the synthesis of complex molecules. For instance, Figueroa‐Pérez et al. (2006) have demonstrated its utility in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, highlighting its versatility in creating molecules with potential pharmacological activities (Figueroa‐Pérez et al., 2006). This showcases the compound's significant role in expanding the chemical space for drug discovery and development.

Materials Science

In the realm of materials science, the compound has been explored for its potential in fabricating novel materials with unique properties. Zedan et al. (2020) reported on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, derived from related pyridine compounds, indicating their application in developing new semiconductor materials and photosensors (Zedan et al., 2020). These findings suggest the potential of derivatives of 1H-Pyrrolo[2,3-B]pyridine in enhancing the performance and functionality of electronic and photonic devices.

Pharmaceutical Research

In pharmaceutical research, derivatives of 1H-Pyrrolo[2,3-B]pyridine have been investigated for their biological activities. For example, compounds synthesized from related pyridine derivatives have been studied for their antimicrobial properties and interactions with DNA, offering insights into their potential therapeutic applications (Evecen et al., 2017). This highlights the compound's role in the development of new drugs and therapeutic agents.

properties

IUPAC Name

(6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-9-14-7-8-15(17)18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRLRDAKWUNZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

Synthesis routes and methods

Procedure details

To 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.00 g, 6.55 mmol) in THF (1 mL) was added NaH (60%, 0.315 g, 7.86 mmoL) at 0° C. in several portions. The resulting mixture was stirred for 1 hr, followed by addition of triisopropylsilyl chloride (1.67 mL, 7.86 mmol) in neat at 0° C. The mixture was continued stirring at 0° C. under N2 for 2 hr, quenched with H2O (40 mL), and extracted with Et2O (100 mL). After separation, the organic phase was washed with brine (30 mL), dried (MgSO4), concentrated on rotary vacuo, and purified on Biotage Flash Collector eluting with 15˜30% EtOAc/Hexanes (600 mL) to afford the expected product, 6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.51 g, 75%). 1H-NMR (400 MHz, CHLOROFORM-D) δ ppm 1.09-1.13 (m, 18 H) 1.80 (dt, J=14.92, 7.52 Hz, 3 H) 6.52 (d, J=3.53 Hz, 1 H) 7.02 (d, J=8.06 Hz, 1 H) 7.25 (d, J=3.53 Hz, 1 H) 7.77 (d, J=8.31 Hz, 1 H); Mass spec 309.19 Calc for C16H25ClN2Si 308.15.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

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